molecular formula C22H18Br2N2S B2917919 N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide CAS No. 479351-24-1

N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide

Cat. No. B2917919
CAS RN: 479351-24-1
M. Wt: 502.27
InChI Key: RQCCYOHUEVJPNB-WKKHQKTCSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound . It contains a bromophenyl group, a phenyl group, and a thiazole group, all attached to a methanamine group .

Scientific Research Applications

Photodynamic Therapy Applications

One study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which exhibit remarkable properties for photodynamic therapy. These compounds, including derivatives of the chemical structure similar to the one , showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Bromination Methodologies

Another research effort presents an alternative pathway to brominate aromatic compounds using N-bromosuccinimide (NBS), which offers a less dangerous method compared to traditional bromination with bromine solution and hydrobromic acid. This study underscores the feasibility of brominating phenyl or benzene rings through NBS under certain conditions, potentially applicable to the synthesis or functionalization of compounds like N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide (Tan & Sarjadi, 2017).

Synthesis of Novel Compounds

Further, the synthesis of novel compounds involving reactions of thiourea and substituted thioureas with dibromopropyne has been explored, leading to the creation of thiazolidine derivatives. This type of reaction may contribute to the development of new chemical entities with potential therapeutic or industrial applications (Elokhina et al., 2008).

Interaction with Specific Receptors

Another significant area of application involves investigating the interaction of compounds with specific receptors, such as the study on the angiotensin II receptor antagonists among 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives. Such studies aim to find potential antihypertensive and cardiotropic drugs, highlighting the pharmaceutical application of thiazol-2-ylidene derivatives (Drapak et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials .

properties

IUPAC Name

N-benzyl-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S.BrH/c23-19-13-11-18(12-14-19)21-16-26-22(24-15-17-7-3-1-4-8-17)25(21)20-9-5-2-6-10-20;/h1-14,16H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCCYOHUEVJPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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